Trimethyl(octadecyl)ammonium methyl sulphate
Overview
Description
Trimethyl(octadecyl)ammonium methyl sulphate, also known as stearyltrimethylammonium methosulfate, is a quaternary ammonium compound. It is commonly used as a cationic surfactant due to its ability to reduce surface tension and form micelles in aqueous solutions. This compound is widely utilized in various industries, including cosmetics, pharmaceuticals, and textiles, for its emulsifying, conditioning, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of trimethyl(octadecyl)ammonium methyl sulphate typically involves the following steps:
Synthesis of Octadecyltrimethylammonium Chloride: Octadecylamine reacts with methyl chloride in the presence of a base, such as sodium hydroxide, to form octadecyltrimethylammonium chloride.
Conversion to Methyl Sulphate: The octadecyltrimethylammonium chloride is then reacted with dimethyl sulfate to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled temperature and pressure conditions. The process involves continuous monitoring of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation and dried to obtain a stable, solid form .
Chemical Reactions Analysis
Types of Reactions
Trimethyl(octadecyl)ammonium methyl sulphate primarily undergoes the following types of reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methyl sulphate group can be replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form octadecyltrimethylammonium hydroxide and methanol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reaction is typically carried out at elevated temperatures.
Hydrolysis: This reaction occurs under mild conditions, often at room temperature, in the presence of water.
Major Products
Substitution Reactions: Depending on the nucleophile used, the products can vary. For example, using sodium hydroxide can yield octadecyltrimethylammonium hydroxide.
Hydrolysis: The major products are octadecyltrimethylammonium hydroxide and methanol.
Scientific Research Applications
Trimethyl(octadecyl)ammonium methyl sulphate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the extraction and purification of nucleic acids due to its ability to form stable complexes with DNA and RNA.
Medicine: It is used in the formulation of topical antiseptics and disinfectants for its antimicrobial properties.
Industry: In the cosmetics industry, it is used as a conditioning agent in hair care products. .
Mechanism of Action
The mechanism of action of trimethyl(octadecyl)ammonium methyl sulphate involves its interaction with cell membranes. As a cationic surfactant, it can disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This antimicrobial activity is primarily due to the compound’s ability to bind to negatively charged components of the cell membrane, causing structural damage and leakage of cellular contents .
Comparison with Similar Compounds
Similar Compounds
Cetyltrimethylammonium Bromide: Another cationic surfactant with similar properties but different chain length.
Octadecyltrimethylammonium Chloride: Similar structure but different counterion.
Stearyltrimethylammonium Chloride: Similar to octadecyltrimethylammonium chloride but with a different alkyl chain length
Uniqueness
Trimethyl(octadecyl)ammonium methyl sulphate is unique due to its specific combination of a long alkyl chain and a methyl sulphate counterion. This combination provides it with superior emulsifying and conditioning properties compared to other cationic surfactants. Additionally, its antimicrobial activity makes it particularly valuable in applications requiring both surfactant and antimicrobial properties .
Properties
IUPAC Name |
methyl sulfate;trimethyl(octadecyl)azanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H46N.CH4O4S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)4;1-5-6(2,3)4/h5-21H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTNTFGZBBTWNR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)C.COS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H49NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
15461-40-2 (Parent), 75-93-4 (Parent) | |
Record name | 1-Octadecanaminium, N,N,N-trimethyl-, methyl sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018684112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90885065 | |
Record name | 1-Octadecanaminium, N,N,N-trimethyl-, methyl sulfate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90885065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18684-11-2 | |
Record name | 1-Octadecanaminium, N,N,N-trimethyl-, methyl sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18684-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Octadecanaminium, N,N,N-trimethyl-, methyl sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018684112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Octadecanaminium, N,N,N-trimethyl-, methyl sulfate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Octadecanaminium, N,N,N-trimethyl-, methyl sulfate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90885065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethyl(octadecyl)ammonium methyl sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.622 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | STEARTRIMONIUM METHOSULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83454CS6TR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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